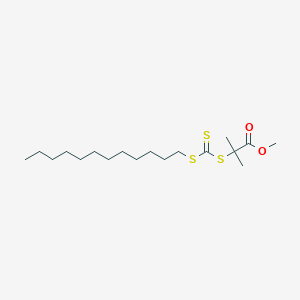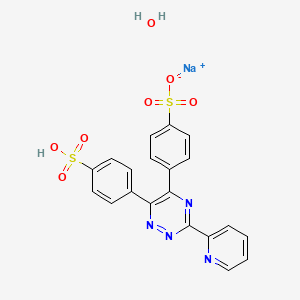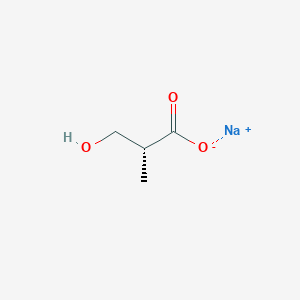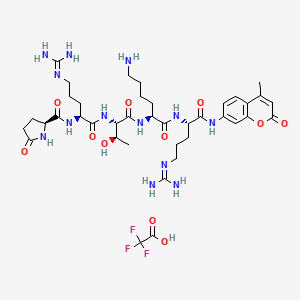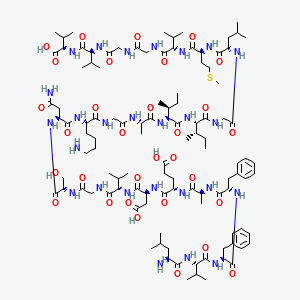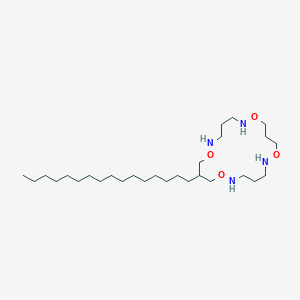![molecular formula C26H21BrFOP B6336440 Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide CAS No. 120302-61-6](/img/structure/B6336440.png)
Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide is a chemical compound with the molecular formula C26H21BrFOP. It is a member of the phosphonium family, which are polyatomic cations with the chemical formula PR4+ where R can be a hydrogen, alkyl, aryl, or halide group . This compound is known for its applications in various fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable halide. One common method is the reaction of triphenylphosphine with 2-(4-fluorophenyl)-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete reaction of the starting materials .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation techniques to enhance the reaction rate and yield. For instance, the preparation of substituted-benzyltriphenylphosphonium bromide salts under microwave irradiation has been reported to yield high purity products in a shorter time compared to conventional methods .
化学反応の分析
Types of Reactions
Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like ethanol or water and a moderate temperature to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. These reactions are usually carried out in an acidic medium.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation and reduction reactions can lead to the formation of different phosphine oxides or reduced phosphonium compounds .
科学的研究の応用
Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide has a wide range of applications in scientific research:
Biology: This compound is used in the study of biological systems, especially in the investigation of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved often include the formation of phosphonium ylides, which are key intermediates in many organic reactions .
類似化合物との比較
Similar Compounds
Tetraphenylphosphonium bromide: Similar in structure but lacks the fluorophenyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of the 2-(4-fluorophenyl)-2-oxoethyl group.
Tetrakis(4-bromophenyl)phosphonium bromide: Contains bromophenyl groups instead of the fluorophenyl group.
Uniqueness
Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability .
特性
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl]-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FOP.BrH/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWQGKVUXRWJX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrFOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10767096 |
Source


|
| Record name | [2-(4-Fluorophenyl)-2-oxoethyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10767096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120302-61-6 |
Source


|
| Record name | [2-(4-Fluorophenyl)-2-oxoethyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10767096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene](/img/structure/B6336365.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)
